molecular formula C11H13NO2 B12942593 1-Ethyl-6-methoxy-1H-indol-5-ol

1-Ethyl-6-methoxy-1H-indol-5-ol

Cat. No.: B12942593
M. Wt: 191.23 g/mol
InChI Key: QKXTYZNXZJEJBA-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1H-indol-5-ol is an indole derivative characterized by a bicyclic aromatic structure with substituents at positions 1, 5, and 4. The compound features an ethyl group at position 1, a hydroxyl (-OH) group at position 5, and a methoxy (-OCH₃) group at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol (calculated from structural data). The ethyl group enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, respectively.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-6-methoxyindol-5-ol

InChI

InChI=1S/C11H13NO2/c1-3-12-5-4-8-6-10(13)11(14-2)7-9(8)12/h4-7,13H,3H2,1-2H3

InChI Key

QKXTYZNXZJEJBA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CC(=C(C=C21)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-6-methoxy-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-methoxy-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Ethyl-6-methoxy-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways. For example, they can modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, and proteins related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-ethyl-6-methoxy-1H-indol-5-ol and related indole derivatives are critical for understanding their chemical behavior and applications. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Ethyl-6-methoxy-1H-indol-5-ol 1-Ethyl, 5-OH, 6-OCH₃ C₁₁H₁₃NO₂ 191.23 Potential antioxidant; research focus on substituent effects
1-Methyl-1H-indol-5-ol 1-Methyl, 5-OH C₉H₉NO 147.18 Material science (thermal/mechanical properties)
6-Methoxy-1H-indol-5-ol 5-OH, 6-OCH₃ C₉H₉NO₂ 163.17 Intermediate in synthesis; lacks ethyl group
5-Methoxy-1H-indol-4-ol 4-OH, 5-OCH₃ C₉H₉NO₂ 163.17 Structural studies; unknown biological activity
5-Methyl-1H-indol-6-ol 5-CH₃, 6-OH C₉H₉NO 147.18 Polar solvent solubility; pharmaceutical research

Physicochemical Properties

  • Solubility: Hydroxyl and methoxy groups improve solubility in polar solvents (e.g., ethanol, DMF) for 1-ethyl-6-methoxy-1H-indol-5-ol and 6-methoxy-1H-indol-5-ol. Methyl-substituted derivatives (e.g., 5-methyl-1H-indol-6-ol) exhibit similar trends .
  • Thermal Stability : Ethyl and methyl groups may enhance thermal stability compared to unsubstituted indoles. For instance, 1-methyl-1H-indol-5-ol is used in materials science for heat-resistant polymers .

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